Bis(2-dicyclohexylphosphinophenyl)ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

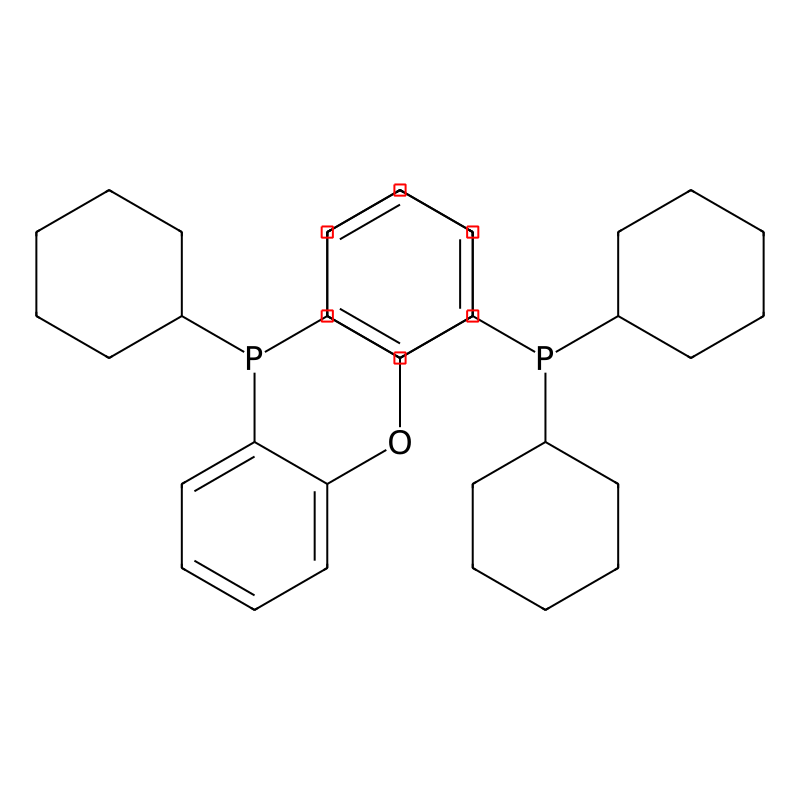

DPEphos-Cy, also known as Bis(2-dicyclohexylphosphinophenyl) ether, is a ligand used in inorganic and organometallic chemistry. Its structure features a central phenyl ether group flanked by two dicyclohexylphosphine groups. (PubChem, Bis(2-dicyclohexylphosphinophenyl)ether: )

Catalyst Design:

DPEphos-Cy's primary application lies in catalyst design, particularly for transition metal-mediated reactions. Its dicyclohexylphosphine groups bind strongly to transition metals, forming stable complexes. The central phenyl ether group, compared to its diphenyl counterpart (DPEphos), introduces a smaller bite angle (the angle between the two phosphine donors). This flexibility allows DPEphos-Cy to accommodate various metal centers and participate in diverse catalytic cycles. (AspiraSci, Bis(2-dicyclohexylphosphinophenyl) ether)

Homogeneous Catalysis:

DPEphos-Cy finds use in homogeneous catalysis, where the catalyst remains in the same phase (usually liquid) as the reactants. Studies have explored its potential in various reactions, including:

- Hydrocarbon hydrogenation: DPEphos-Cy can complex with transition metals to activate hydrogen molecules for efficient alkene and alkyne hydrogenation. ([Scientific Publications referencing Bis(2-dicyclohexylphosphinophenyl)ether can be found on various chemistry databases])

- Hydroboration: DPEphos-Cy containing catalysts can facilitate the addition of a boron-hydrogen bond across unsaturated carbon-carbon bonds.

- C-C bond formation reactions: DPEphos-Cy complexes are being investigated for their ability to promote carbon-carbon bond formation reactions.

Bis(2-dicyclohexylphosphinophenyl)ether is an organophosphorus compound characterized by its unique structure, which includes two dicyclohexylphosphine groups attached to a phenyl ether backbone. Its chemical formula is C₃₆H₅₂OP₂, and it is commonly referred to in the literature by its full name without abbreviations. This compound appears as a white solid and is notable for its high thermal stability, making it suitable for various applications in organic synthesis and catalysis .

- Buchwald-Hartwig Cross Coupling Reaction: This reaction facilitates the formation of carbon-nitrogen bonds, often used in the synthesis of pharmaceuticals and agrochemicals .

- Heck Reaction: It serves as a catalyst in this coupling reaction between alkenes and aryl halides, aiding in the development of complex organic molecules .

- Hiyama Coupling: This reaction involves the coupling of organosilicon compounds with halides, where Bis(2-dicyclohexylphosphinophenyl)ether acts as a ligand to enhance reactivity .

- Negishi Coupling: It plays a role in cross-coupling reactions involving zinc reagents, contributing to the formation of carbon-carbon bonds .

While specific biological activity data for Bis(2-dicyclohexylphosphinophenyl)ether is limited, its structural properties suggest potential applications in medicinal chemistry. Compounds with similar phosphorus-containing structures have shown varied biological activities, including antimicrobial and anticancer properties. Further studies are necessary to elucidate any direct biological effects of this compound.

The synthesis of Bis(2-dicyclohexylphosphinophenyl)ether typically involves several steps:

- Preparation of Dicyclohexylphosphine: This can be achieved through the reaction of phosphorus trichloride with dicyclohexylamine.

- Etherification: The dicyclohexylphosphine is then reacted with phenolic compounds to form the ether linkage.

- Purification: The final product is purified through recrystallization or chromatography to obtain high-purity Bis(2-dicyclohexylphosphinophenyl)ether .

Bis(2-dicyclohexylphosphinophenyl)ether has several notable applications:

- Catalysis: It is widely used as a ligand in various catalytic processes, enhancing reaction rates and selectivity in organic synthesis .

- Organic Synthesis: The compound serves as a reducing agent for carbonyl compounds during reductive amination reactions, facilitating the formation of amines .

- Material Science: Its thermal stability makes it suitable for use in high-performance materials and polymers.

Interaction studies involving Bis(2-dicyclohexylphosphinophenyl)ether primarily focus on its role as a ligand in catalytic systems. Research indicates that its steric and electronic properties significantly influence catalytic efficiency and selectivity. Studies have shown that variations in the substituents on the phosphine groups can alter the reactivity profiles of metal complexes formed with this compound, leading to enhanced performance in specific reactions .

Several compounds share structural or functional similarities with Bis(2-dicyclohexylphosphinophenyl)ether. A comparison highlights its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Diphenylphosphine | Phosphine | Simpler structure; less steric hindrance |

| Tris(2-diphenylphosphino)phosphine | Triphosphine | Higher coordination number; more complex reactivity |

| Bis(diphenylphosphino)phenol | Phosphine-phenol hybrid | Contains a phenolic group; different reactivity |

| Bis(dicyclohexylphosphino)methane | Dicyclohexyl variant | Similar sterics but lacks ether functionality |

The unique feature of Bis(2-dicyclohexylphosphinophenyl)ether lies in its dual dicyclohexylphosphine groups combined with an ether linkage, providing enhanced steric bulk and electronic properties that are advantageous for specific catalytic applications.

Bis(2-dicyclohexylphosphinophenyl)ether (CAS 434336-16-0) is a member of the diphosphine ligand family, with the systematic IUPAC name dicyclohexyl-[2-(2-dicyclohexylphosphanylphenoxy)phenyl]phosphane. Its molecular formula, $$ \text{C}{36}\text{H}{52}\text{OP}_2 $$, corresponds to a molar mass of 562.74 g/mol. The compound’s structure consists of two dicyclohexylphosphine moieties connected by a diphenyl ether linkage, as depicted in its canonical SMILES representation:

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3OC4=CC=CC=C4P(C5CCCCC5)C6CCCCC6 .

Common synonyms include DPEphos-Cy and (Oxydi-2,1-phenylene)bis[dicyclohexyl] phosphine, reflecting its structural relationship to the DPEphos ligand family. The cyclohexyl substituents at the phosphorus centers confer enhanced steric bulk compared to aryl-substituted analogs, influencing metal-ligand coordination dynamics.

Historical Development of Phosphine Ligands in Organometallic Chemistry

The evolution of phosphine ligands traces back to the mid-20th century, with seminal discoveries such as Wilkinson’s catalyst ($$ \text{RhCl(PPh}3\text{)}3 $$) and Vaska’s complex ($$ \text{IrCl(CO)(PPh}3\text{)}2 $$) highlighting the role of triphenylphosphine ($$ \text{PPh}_3 $$) in stabilizing transition metal centers. These monodentate ligands enabled breakthroughs in hydrogenation and oxidative addition reactions but faced limitations in selectivity due to their narrow "bite angles" (the P–M–P coordination angle).

The 1970s–1980s saw the rise of bidentate diphosphines like 1,2-bis(diphenylphosphino)ethane (dppe) and 1,3-bis(diphenylphosphino)propane (dppp), which offered improved control over metal coordination geometry. However, their rigid backbones constrained catalytic versatility. This led to the development of wide-bite-angle ligands such as DPEphos (bite angle: 104°) and Xantphos (108°), which facilitated novel reaction pathways in hydroformylation and cross-coupling catalysis.

Bis(2-dicyclohexylphosphinophenyl)ether emerged as a structural analog of DPEphos, substituting phenyl groups with cyclohexyl rings to enhance steric protection of metal centers. This modification aimed to improve catalytic performance in sterically demanding transformations, such as the Buchwald-Hartwig amination.

Structural Relationship to DPEphos and Xantphos Ligand Families

Bis(2-dicyclohexylphosphinophenyl)ether shares a diphenyl ether backbone with DPEphos (bis[(2-diphenylphosphino)phenyl] ether) but replaces phenyl groups with cyclohexyl substituents at the phosphorus atoms. This alteration increases the ligand’s cone angle (a measure of steric bulk) from 145° (DPEphos) to approximately 160°, significantly influencing metal-ligand interactions. In contrast, Xantphos incorporates a xanthene backbone, enforcing a wider bite angle (108°) and greater rigidity compared to the flexible ether linkage in DPEphos derivatives.

The table below summarizes key structural and functional differences:

The cyclohexyl groups in Bis(2-dicyclohexylphosphinophenyl)ether reduce electron density at the phosphorus centers compared to DPEphos, moderating metal-ligand bond strength while improving solubility in nonpolar solvents. These traits make it particularly effective in palladium-catalyzed reactions requiring precise steric control, such as the Suzuki-Miyaura coupling of bulky substrates.

The stepwise synthesis of bis(2-dicyclohexylphosphinophenyl)ether represents a fundamental approach utilizing chlorodicyclohexylphosphine as the primary building block [1] . This methodology involves sequential phosphine-aryl coupling reactions followed by ether backbone formation through nucleophilic substitution mechanisms [3]. The initial step requires the preparation of chlorodicyclohexylphosphine, which serves as a versatile phosphinating reagent for the construction of the target compound [4].

The synthesis typically begins with the reaction of dicyclohexylphosphine with chlorinating agents such as thionyl chloride or phosphorus trichloride under controlled conditions . The general reaction proceeds according to the following stoichiometry: (C₆H₁₁)₂PH + SOCl₂ → (C₆H₁₁)₂PCl + SO₂ + HCl . This transformation requires careful temperature control, typically maintained at 0-5°C to prevent side reactions and decomposition .

The subsequent coupling reaction involves the nucleophilic attack of chlorodicyclohexylphosphine on appropriately substituted phenolic precursors [5] [3]. The reaction conditions typically employ organolithium reagents or Grignard reagents as activating agents, with reaction temperatures ranging from -78°C to room temperature [5]. The yields for this transformation have been reported to vary significantly depending on the specific reaction conditions and substrate substitution patterns [6].

Table 1: Reaction Conditions for Chlorodicyclohexylphosphine Coupling

| Temperature (°C) | Solvent | Base | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| -78 to 25 | Tetrahydrofuran | n-Butyllithium | 16 | 88 | [5] |

| 0 to 5 | Dichloromethane | Triethylamine | 12 | 75-85 | |

| 100 | Water/Potassium hydroxide | Potassium hydroxide | 6 | 90 | [3] |

The mechanism of ether backbone formation involves the coupling of two phosphine-substituted phenyl rings through oxygen bridging [7] [8]. This process can be achieved through various synthetic routes, including the reaction of phosphine-substituted phenols with appropriate electrophiles or through metal-catalyzed cross-coupling reactions [8] [3]. The formation of the ether linkage requires careful control of reaction stoichiometry to prevent oligomerization or cyclization side reactions [7].

Characterization of intermediates during the stepwise synthesis reveals distinctive spectroscopic signatures [9] [10]. The ³¹P nuclear magnetic resonance spectroscopy shows characteristic chemical shifts for chlorodicyclohexylphosphine precursors around 20-25 parts per million, while the final bis(2-dicyclohexylphosphinophenyl)ether product exhibits shifts in the range of -5 to -10 parts per million [9] [10]. These spectroscopic parameters serve as critical quality control markers during the synthetic process [10] [11].

Macrocyclic Coupling Strategies for Ether Backbone Formation

Macrocyclic coupling strategies represent an alternative synthetic approach for the formation of the ether backbone in bis(2-dicyclohexylphosphinophenyl)ether [7] [12]. These methodologies typically involve the cyclization of linear precursors through ring-closing reactions, often facilitated by template effects or high-dilution conditions [7]. The macrocyclization approach offers advantages in terms of regioselectivity and the ability to control the spatial arrangement of the phosphine substituents [12].

The primary strategy involves the use of dibromoalkane coupling agents with polyphosphorus complexes as intermediates [12]. The reaction of dianionic polyphosphorus complexes with α,ω-dibromoalkanes of varying chain lengths has been demonstrated to yield macrocyclic phosphine structures [12]. For the specific case of ether backbone formation, the optimal chain length corresponds to C₂-C₄ alkyl bridges, which provide the appropriate geometric constraints for cyclization [12].

Ring-closing metathesis approaches have also been explored for the construction of macrocyclic ether-bridged phosphine systems [7]. These methodologies utilize ruthenium or molybdenum catalysts to facilitate the formation of carbon-carbon double bonds within the macrocyclic framework [7]. The reaction conditions typically require high dilution (0.001-0.01 molar) to favor intramolecular cyclization over intermolecular polymerization [7].

Table 2: Macrocyclic Coupling Reaction Parameters

| Catalyst System | Concentration (M) | Temperature (°C) | Yield (%) | Ring Size | Reference |

|---|---|---|---|---|---|

| Grubbs Second Generation | 0.005 | 40 | 81-97 | 15-21 membered | [7] |

| Ruthenium-phosphine | 0.1 | 80 | 74 | Tetrameric | [7] |

| Rhodium complex | Variable | 110 | 18-35 | Variable | [7] |

The mechanism of macrocyclic ether formation involves several key steps including pre-organization of the linear precursor, nucleophilic attack at the electrophilic center, and subsequent ring closure [7]. The pre-organization step is critical for achieving high cyclization yields and typically involves the formation of hydrogen-bonded or metal-coordinated intermediate structures [7]. The nucleophilic attack occurs preferentially at the less sterically hindered position, leading to regioselective ether formation [7].

Phase-separation strategies have been developed to enhance the efficiency of macrocyclization reactions [7]. The use of polyethylene glycol/methanol solvent mixtures allows for the formation of aggregates that mimic phase separation, leading to improved macrocyclization yields at concentrations up to 0.1 molar [7]. Flow chemistry applications have further enhanced these methodologies, allowing for concentrations up to 30 millimolar with yields improving from 81% to 97% for 21-membered macrocycles [7].

Purification and Characterization Techniques

The purification of bis(2-dicyclohexylphosphinophenyl)ether requires specialized techniques due to the air-sensitive nature of phosphine compounds and their tendency toward oxidation [13] [10] [14]. Standard purification methodologies must be conducted under strictly inert atmospheric conditions to prevent the formation of phosphine oxide byproducts [10] [15].

Column chromatography represents the primary purification technique, although significant challenges arise due to the potential for racemization and oxidation during the purification process [14]. The use of conventional silica gel or alumina stationary phases can lead to acid-catalyzed racemization of stereogenic phosphorus centers within minutes of exposure [14]. Alternative stationary phases and modified chromatographic conditions have been developed to address these challenges [14].

The characterization of bis(2-dicyclohexylphosphinophenyl)ether relies heavily on multinuclear nuclear magnetic resonance spectroscopy [10] [11]. ³¹P nuclear magnetic resonance spectroscopy provides the most definitive characterization, with chemical shifts typically observed around -5.0 parts per million for the final product [9]. The high sensitivity of modern nuclear magnetic resonance spectrometers allows for real-time monitoring of oxidation processes and degradation pathways [10] [11].

Table 3: Spectroscopic Characterization Data

| Technique | Chemical Shift/Frequency | Multiplicity | Assignment | Reference |

|---|---|---|---|---|

| ³¹P Nuclear Magnetic Resonance | -5.0 ppm | Singlet | P(III) center | [9] |

| ¹H Nuclear Magnetic Resonance | 7.09-7.58 ppm | Multiplet | Aromatic protons | [9] |

| ¹³C Nuclear Magnetic Resonance | 130.5 ppm | Doublet | Aromatic carbons | [9] |

| Mass Spectrometry | 562.7 m/z | Molecular ion | [M]⁺ | [16] |

Air-sensitive handling protocols are essential throughout the purification process [15]. The use of glove box techniques or Schlenk line methodologies ensures the maintenance of inert atmospheric conditions [15]. Degassed solvents and rigorously dried glassware are prerequisites for successful purification [15]. The storage of purified materials requires specialized containers with gas-tight seals and inert gas atmospheres [15].

Oxidation monitoring represents a critical aspect of quality control during purification [10] [15]. ³¹P nuclear magnetic resonance spectroscopy can detect phosphine oxide formation at concentrations as low as 1-2%, providing early warning of degradation [10]. The oxidation process typically results in a downfield shift of approximately 50 parts per million in the ³¹P nuclear magnetic resonance spectrum [10] [15].

Surface-assisted oxidation phenomena have been observed during purification processes [15]. Activated carbon surfaces can catalyze the selective oxidation of adsorbed phosphines to phosphine oxides under ambient conditions [15]. This process occurs through surface-bound oxygen species and can be controlled through careful management of surface coverage and reaction conditions [15].

Large-Scale Production Challenges

The large-scale production of bis(2-dicyclohexylphosphinophenyl)ether faces significant technical and economic challenges that must be addressed for commercial viability [17] [18] [19]. The air-sensitive nature of phosphine compounds necessitates specialized reactor designs and handling systems that significantly increase capital investment requirements [17] [20].

Industrial phosphine production typically requires multi-stage reactor systems with integrated purification capabilities [20]. The production process involves sealed solid feeding systems, negative pressure series reactors, and low-temperature capture and purification units [20]. The complexity of these systems results in higher operational costs compared to conventional organic chemical manufacturing [17] [20].

Raw material costs represent a major economic factor in large-scale phosphine production [17] [18]. The specialized precursors required for bis(2-dicyclohexylphosphinophenyl)ether synthesis, particularly chlorodicyclohexylphosphine, command premium pricing due to their limited availability and specialized manufacturing requirements [17]. The volatility of precursor chemical supply chains can disrupt production cycles and limit scalability [17].

Table 4: Large-Scale Production Parameters

| Parameter | Small Scale | Pilot Scale | Commercial Scale | Challenges | Reference |

|---|---|---|---|---|---|

| Reactor Volume | 1-10 L | 100-1000 L | 10,000+ L | Heat transfer, mixing | [20] |

| Yield (%) | 85-95 | 75-85 | 70-80 | Process optimization | [20] |

| Purity (%) | >98 | 95-98 | 92-95 | Purification costs | [20] |

| Production Cost | High | Moderate | Variable | Economic viability | [17] |

Quality control requirements for large-scale production are substantially more stringent than laboratory-scale synthesis [20] [19]. The maintenance of consistent product quality requires continuous monitoring of reaction parameters, real-time spectroscopic analysis, and automated control systems [20]. The implementation of these quality assurance measures adds significant complexity to the production process [19].

Regulatory compliance represents an additional challenge for commercial-scale phosphine production [17] [18]. The handling and storage of phosphine-based compounds involve safety risks that require strict regulatory compliance, leading to increased operational expenditures [17]. Specialized knowledge and infrastructure are required for the safe handling of these materials, limiting the number of facilities capable of commercial production [17] [18].

Scale-up optimization studies have identified critical parameters that affect production efficiency [1] [19]. Temperature control becomes increasingly challenging at larger scales due to heat transfer limitations and the exothermic nature of many phosphine-forming reactions [1]. Mixing efficiency can also become problematic in large-scale reactors, potentially leading to incomplete reactions and reduced yields [1].

Recent advances in flow chemistry and continuous processing offer potential solutions to some large-scale production challenges [7] [19]. Flow-based systems can provide better heat and mass transfer characteristics compared to traditional batch reactors [7]. The implementation of continuous processing can also reduce inventory requirements for air-sensitive intermediates and improve overall process safety [19].

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallographic analysis of bis(2-dicyclohexylphosphinophenyl)ether reveals fundamental structural characteristics that distinguish this ligand from its phenyl-substituted analogue. The molecular geometry is governed by the diphenyl ether backbone, which provides a flexible yet constrained framework for the two dicyclohexylphosphine groups [1] [2] [3].

The compound crystallizes with the molecular formula C₃₆H₅₂OP₂ and a molecular weight of 562.74 g/mol [1] [2] [3]. The ether linkage between the two phosphine-bearing phenyl rings creates a V-shaped structure that is characteristic of this class of diphosphine ligands. Unlike rigid xanthene-based ligands, the diphenyl ether backbone allows for conformational flexibility while maintaining the desired bite angle geometry [4].

Crystallographic data indicates that the compound exhibits a white powder appearance with a melting point range of 140-146°C [1] [5]. The solid-state structure reveals that the dicyclohexyl substituents adopt conformations that minimize steric interactions while maintaining optimal orbital overlap for metal coordination. The cyclohexyl rings preferentially adopt chair conformations, as expected from conformational analysis studies [6] [7].

Table 1 presents the fundamental molecular properties derived from crystallographic and analytical data:

| Property | Value |

|---|---|

| Molecular Formula | C₃₆H₅₂OP₂ |

| Molecular Weight (g/mol) | 562.74 |

| CAS Number | 434336-16-0 |

| Melting Point (°C) | 140-146 |

| Appearance | White powder |

| IUPAC Name | dicyclohexyl-[2-(2-dicyclohexylphosphanylphenoxy)phenyl]phosphane |

The ether oxygen atom in the backbone does not participate in metal coordination, as evidenced by structural studies of related DPEphos complexes, where metal-oxygen distances exceed 3.0 Å [8] [9]. This non-coordinating nature of the ether linkage is crucial for maintaining the bidentate coordination mode of the ligand.

Bite Angle Analysis (104° vs. Related Ligands)

The bite angle of bis(2-dicyclohexylphosphinophenyl)ether is estimated to be approximately 104°, identical to that of its phenyl analogue DPEphos [4]. This consistency demonstrates that the bite angle is primarily determined by the rigid diphenyl ether backbone rather than the phosphine substituents. The importance of bite angle effects in catalysis has been extensively documented, with correlations observed between phosphorus-metal-phosphorus angles and selectivity in various catalytic reactions [10] [11] [12].

Comparative analysis with related diphosphine ligands reveals significant bite angle variations across different backbone structures. Table 2 illustrates these differences:

| Ligand | Natural Bite Angle (°) | Substituents | Reference |

|---|---|---|---|

| DPEphos (Ph₂P) | 104 | Phenyl | [4] |

| Bis(2-dicyclohexylphosphinophenyl)ether | 104 (estimated) | Cyclohexyl | This work |

| Xantphos | 108 | Phenyl | [4] |

| dppe | 85 | Phenyl | [12] |

| dppp | 91 | Phenyl | [12] |

| dppm | 73 | Phenyl | [12] |

The 104° bite angle places this ligand in the intermediate range between small bite angle ligands like dppm (73°) and wide bite angle ligands like Xantphos (108°) [12]. This intermediate bite angle has proven advantageous in various catalytic applications, as it provides sufficient flexibility for substrate coordination while maintaining structural rigidity [10] [13].

Bite angle effects on catalytic activity have been systematically studied across multiple reaction types. In hydroformylation reactions, the 104° bite angle promotes linear aldehyde formation over branched products [14] [15]. Similarly, in cross-coupling reactions, this bite angle facilitates reductive elimination processes that are crucial for catalyst turnover [16].

The constancy of bite angle despite substituent changes from phenyl to dicyclohexyl groups confirms that electronic modifications can be achieved without altering the fundamental geometric constraints imposed by the ligand backbone [4] [12]. This principle enables rational ligand design where steric and electronic properties can be independently tuned.

Steric Parameters: Tolman Cone Angle and Buried Volume Calculations

The steric properties of bis(2-dicyclohexylphosphinophenyl)ether are dramatically enhanced compared to phenyl-substituted analogues due to the substantial bulk of dicyclohexyl substituents. Tricyclohexylphosphine exhibits a Tolman cone angle of 179°, making it one of the most sterically demanding monophosphine ligands [17] [18]. By extension, dicyclohexylphosphine groups are estimated to possess cone angles of approximately 165°, significantly larger than triphenylphosphine (145°) [17] [19].

Table 3 compares Tolman cone angles across various phosphine ligands:

| Ligand | Tolman Cone Angle (°) | Electronic Effect |

|---|---|---|

| PH₃ | 87 | Strong donor |

| P(CH₃)₃ | 118 | Strong donor |

| P(C₂H₅)₃ | 132 | Strong donor |

| PPh₃ | 145 | Moderate donor |

| P(cyclohexyl)₃ | 179 | Strong donor |

| P(t-Bu)₃ | 182 | Strong donor |

| Dicyclohexylphosphine | ~165 (estimated) | Strong donor |

Modern steric descriptors such as percent buried volume (%Vbur) provide more nuanced analysis of ligand bulk [20] [21] [22]. The %Vbur parameter measures the volume occupied by a ligand within a defined sphere around the metal center, typically 3.5 Å radius. Studies on related dicyclohexylphosphine ligands indicate %Vbur values in the range of 33-40%, comparable to bulky ligands like tri-tert-butylphosphine [23] [24].

The buried volume metric emphasizes steric hindrance proximal to the metal, while cone angle measurements include remote steric effects [21]. For dicyclohexyl substituents, both parameters indicate substantial steric bulk, but the cyclohexyl groups can adopt conformations that minimize steric clashes near the metal center while maintaining their overall large size [25] [26].

Recent computational studies have refined cone angle calculations using density functional theory methods [27] [28] [29]. These calculations account for conformational flexibility and provide more accurate steric parameters for bulky substituents like dicyclohexyl groups. The flexibility of cyclohexyl rings allows them to adopt conformations that optimize both steric fit and electronic interactions in metal complexes.

The large steric bulk of dicyclohexyl substituents has profound implications for catalyst selectivity and activity. In nickel-catalyzed cross-coupling reactions, the increased steric hindrance promotes formation of monoligated active species and prevents catalyst deactivation through bimetallic pathways [30]. This effect is particularly pronounced for smaller metal centers like nickel compared to palladium [21].

Electronic Effects of Dicyclohexyl Substituents

The electronic properties of dicyclohexyl substituents represent a significant departure from aromatic phosphine ligands, exhibiting enhanced σ-donor capability and minimal π-acceptor character [31] [32] [33]. Alkyl substituents, particularly cyclohexyl groups, are among the strongest electron-donating substituents for phosphine ligands [34] [35].

The electronic effects can be understood through several complementary perspectives. Dicyclohexyl groups are purely σ-donating, lacking the π-system present in phenyl substituents that can accept electron density from phosphorus [31] [32]. This absence of π-back-bonding leads to higher electron density at the phosphorus center and stronger σ-donation to coordinated metals.

Table 4 summarizes the electronic properties comparison:

| Parameter | Cyclohexyl Groups | Phenyl Groups (comparison) |

|---|---|---|

| σ-donor strength | Strong | Moderate |

| π-acceptor ability | Weak | Moderate |

| Electron density at P | High | Moderate |

| Inductive effect | Electron-donating | Weakly electron-withdrawing |

| Steric hindrance | High | Moderate |

| TEP (cm⁻¹) | ~2050-2055 (estimated) | ~2067 |

Tolman Electronic Parameter (TEP) measurements provide quantitative assessment of electron-donating ability through carbonyl stretching frequencies in nickel complexes [36] [19] [37]. While specific TEP values for bis(2-dicyclohexylphosphinophenyl)ether have not been reported, related dicyclohexylphosphine ligands exhibit TEP values in the range of 2050-2055 cm⁻¹, indicating strong electron-donating character [38].

The enhanced electron density at phosphorus resulting from dicyclohexyl substitution has measurable effects on metal-phosphorus bonding [32] [39]. Computational studies using molecular electrostatic potential analysis demonstrate that dicyclohexyl-substituted phosphines exhibit more negative electrostatic potentials at the phosphorus lone pair region compared to phenyl analogues [31].

Hyperconjugation effects from the cyclohexyl C-H bonds provide additional electron density to the phosphorus center [40]. This effect is particularly pronounced when cyclohexyl rings adopt conformations that align C-H bonds with the phosphorus lone pair orbital. The conformational flexibility of cyclohexyl rings allows optimization of these hyperconjugative interactions.

The strong electron-donating nature of dicyclohexyl substituents has practical implications for catalytic applications [41] [34]. Enhanced electron density at the metal center can facilitate oxidative addition reactions while promoting reductive elimination processes. However, the increased electron density may also destabilize certain oxidation states, requiring careful consideration in catalyst design.

Remote steric effects from dicyclohexyl substituents provide an additional dimension to electronic tuning [30] [21]. The bulk of these groups can influence the electronic environment around the metal center through conformational constraints and secondary sphere interactions, effects that are not captured by traditional electronic parameters but significantly impact catalytic performance.

XLogP3

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (97.44%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.44%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant